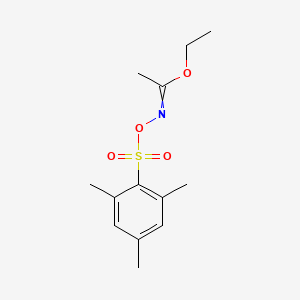
Benzenamine, 4-(1-naphthalenyl)-
概要
説明
Benzenamine, 4-(1-naphthalenyl)-, also known as 4-(naphthalen-1-yl)aniline, is a chemical compound with the molecular formula C16H13N . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Benzenamine, 4-(1-naphthalenyl)- can be achieved from 1-Naphthylboronic acid and 4-Bromoaniline under certain conditions .Molecular Structure Analysis
The molecular structure of Benzenamine, 4-(1-naphthalenyl)- consists of a total of 32 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
Benzenamine, 4-(1-naphthalenyl)- has a molecular weight of 219.28g/mol . The predicted boiling point is 381.3±11.0 °C, and the predicted density is 1.147±0.06 g/cm3 .科学的研究の応用
Organic Electroluminescence Devices
The compound has been used as a key component in the field of organic electroluminescence devices . It was first synthesized by Kwon et al. (2010) as a hole-transporting material in organic light-emitting diodes .
Chemical Synthesis
4-(naphthalen-1-yl)aniline is used in chemical synthesis . It is a building block for the synthesis of various complex organic compounds .
Chromatography
This compound is used in chromatography, a laboratory technique for the separation of mixtures . It can be used as a stationary phase or as a component of the mobile phase .
Analytical Research
4-(naphthalen-1-yl)aniline is used in analytical research . It can be used as a reference compound or as a reagent in various analytical techniques .
Material Science
In the field of material science, this compound is used in the development of new materials . It can be used as a monomer in the synthesis of polymers or as a dopant in the fabrication of semiconductors .
Life Science
In life science research, 4-(naphthalen-1-yl)aniline can be used in the study of biological processes . It can be used as a probe in fluorescence microscopy or as a ligand in receptor binding studies .
作用機序
Safety and Hazards
特性
IUPAC Name |
4-naphthalen-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOZWNRKYYYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375050 | |
| Record name | Benzenamine, 4-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(1-naphthalenyl)- | |
CAS RN |
125404-00-4 | |
| Record name | 4-(1-Naphthalenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125404-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


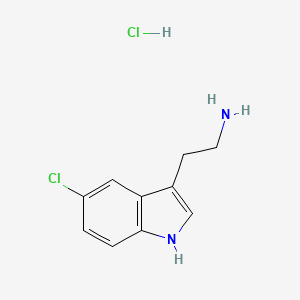
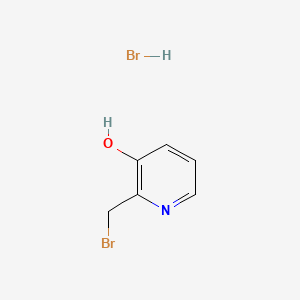


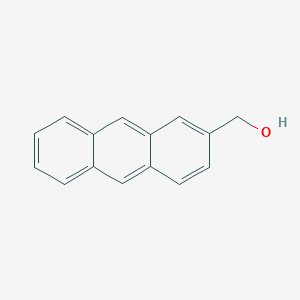
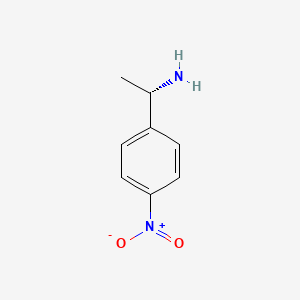
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)


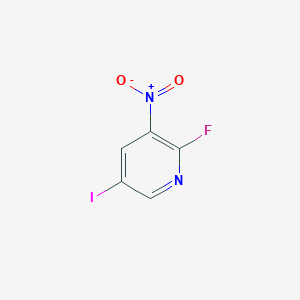


![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)
